ethyl 4-amino-6-methyl-2-(trichloromethyl)-5-pyrimidinecarboxylate
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Overview
Description
Ethyl 4-amino-6-methyl-2-(trichloromethyl)-5-pyrimidinecarboxylate is a synthetic organic compound belonging to the pyrimidine family This compound is characterized by its unique structure, which includes an ethyl ester group, an amino group, a methyl group, and a trichloromethyl group attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-amino-6-methyl-2-(trichloromethyl)-5-pyrimidinecarboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine ring, followed by the introduction of the trichloromethyl group and the ethyl ester group. The amino group is then introduced through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is common to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-amino-6-methyl-2-(trichloromethyl)-5-pyrimidinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the trichloromethyl group to a methyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce compounds with a reduced trichloromethyl group.
Scientific Research Applications
Ethyl 4-amino-6-methyl-2-(trichloromethyl)-5-pyrimidinecarboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 4-amino-6-methyl-2-(trichloromethyl)-5-pyrimidinecarboxylate involves its interaction with specific molecular targets. The amino group and the pyrimidine ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The trichloromethyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
Ethyl 4-amino-6-methyl-2-(trichloromethyl)-5-pyrimidinecarboxylate can be compared with other pyrimidine derivatives, such as:
Ethyl 4-amino-6-methyl-2-(chloromethyl)-5-pyrimidinecarboxylate: This compound has a chloromethyl group instead of a trichloromethyl group, which may affect its reactivity and biological activity.
Ethyl 4-amino-6-methyl-2-(bromomethyl)-5-pyrimidinecarboxylate:
Ethyl 4-amino-6-methyl-2-(iodomethyl)-5-pyrimidinecarboxylate: The iodomethyl group can influence the compound’s reactivity and its use in radiolabeling studies.
The uniqueness of this compound lies in its trichloromethyl group, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
ethyl 4-amino-6-methyl-2-(trichloromethyl)pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl3N3O2/c1-3-17-7(16)5-4(2)14-8(9(10,11)12)15-6(5)13/h3H2,1-2H3,(H2,13,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNGRSWUIYUWLEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(N=C1N)C(Cl)(Cl)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
21.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24788993 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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